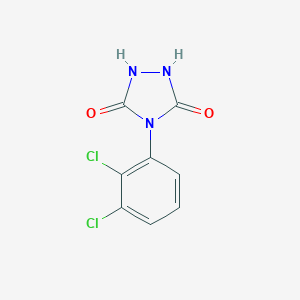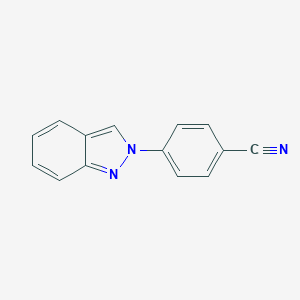![molecular formula C23H27ClN2O5S B258531 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate, also known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is not fully understood. However, several studies have suggested that it acts by modulating various signaling pathways in cells. For instance, a study by Song et al. (2019) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the activation of the NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer. Another study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A induced apoptosis in breast cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has been shown to have several biochemical and physiological effects in cells. For instance, a study by Zhang et al. (2020) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is known to play a critical role in inflammation. Another study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A induced the production of reactive oxygen species (ROS) in breast cancer cells, which is known to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has several advantages for lab experiments, including its high yield synthesis method and its ability to modulate various signaling pathways in cells. However, its limitations include its potential toxicity and its limited solubility in water.
Orientations Futures
Several future directions for research on Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A include its potential therapeutic applications in other areas, such as infectious diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A and its potential toxicity in humans. Finally, the development of more efficient synthesis methods and derivatives of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A may lead to the discovery of more potent therapeutic agents.
In conclusion, Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is a synthetic molecule that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various signaling pathways in cells, make it a promising candidate for further research. However, its potential toxicity and limited solubility in water are important considerations for future studies.
Méthodes De Synthèse
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in detail in several research articles, including a recent publication by Zhang et al. (2020). The authors reported a high-yield synthesis method that involves the reaction of 4-chloro-2-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiophene-3-carboxylic acid. The final step involves the reaction of the intermediate with piperidine-1-carboxamide to yield Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A.
Applications De Recherche Scientifique
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has been extensively studied for its potential therapeutic applications in several areas, including cancer, inflammation, and infectious diseases. Several research articles have reported the anti-inflammatory and anti-cancer properties of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A. For instance, a study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Zhang et al. (2019) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate |
|---|---|
Formule moléculaire |
C23H27ClN2O5S |
Poids moléculaire |
479 g/mol |
Nom IUPAC |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H27ClN2O5S/c1-4-30-23(29)19-15(3)20(22(28)26-10-6-5-7-11-26)32-21(19)25-18(27)13-31-17-9-8-16(24)12-14(17)2/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,25,27) |
Clé InChI |
KVPOZXUYBAZYRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)





![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)